BenchChemオンラインストアへようこそ!

Chasmanine

Cytotoxicity profiling Cancer pharmacology Structure-activity relationship

Chasmanine is a C19-diterpenoid alkaloid belonging to the aconitane structural class, isolated predominantly from Aconitum species including A. carmichaeli (Fuzi), A.

Molecular Formula C25H41NO6
Molecular Weight 451.6 g/mol
CAS No. 5066-78-4
Cat. No. B190772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChasmanine
CAS5066-78-4
Molecular FormulaC25H41NO6
Molecular Weight451.6 g/mol
Structural Identifiers
SMILESCCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)OC)COC
InChIInChI=1S/C25H41NO6/c1-6-26-11-23(12-29-2)8-7-16(31-4)25-14-9-13-15(30-3)10-24(28,17(14)19(13)27)18(22(25)26)20(32-5)21(23)25/h13-22,27-28H,6-12H2,1-5H3/t13-,14-,15+,16+,17-,18?,19?,20+,21-,22?,23+,24-,25?/m1/s1
InChIKeyDBODJJZRZFZBBD-VMZXMEFXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chasmanine (CAS 5066-78-4): C19-Diterpenoid Alkaloid Procurement Guide for Targeted Research Applications


Chasmanine is a C19-diterpenoid alkaloid belonging to the aconitane structural class, isolated predominantly from Aconitum species including A. carmichaeli (Fuzi), A. crassicaule, and A. episcopale [1]. With the molecular formula C₂₅H₄₁NO₆ and a molecular weight of 451.60 g/mol, chasmanine is characterized by the absence of ester groups at C-8 and C-14, which fundamentally distinguishes it from the highly toxic diester-type aconitum alkaloids such as aconitine, hypaconitine, and mesaconitine [1]. This structural feature underpins its markedly different pharmacological and toxicological profile, making compound identity verification critical for any research or industrial procurement decision [2].

Why Chasmanine Cannot Be Interchanged with Other Aconitum Alkaloids: Structural and Pharmacological Differentiation


Within the C19-diterpenoid alkaloid family, compounds sharing the aconitane skeleton can exhibit radically divergent biological activities driven by discrete substituent variations. Chasmanine lacks the C-8 acetyl and C-14 benzoyl ester groups that are present in aconitine, hypaconitine, and mesaconitine; this single structural distinction translates into a greater than 100-fold reduction in cancer cell cytotoxicity and a qualitatively different cardiotoxicity profile [1]. Moreover, chasmanine demonstrates β₂-adrenergic receptor (β₂-AR) agonism with binding affinity comparable to the clinical drug salbutamol—a property not shared by diester alkaloids that act primarily through voltage-gated sodium channels [2]. Substituting chasmanine with a generic 'aconitum alkaloid' without verifying exact identity would therefore confound experimental reproducibility, invalidate structure-activity relationship (SAR) interpretations, and introduce unanticipated toxicity or efficacy outcomes.

Chasmanine Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decision Support


Cancer Cell Cytotoxicity: Chasmanine vs. Diester Aconitum Alkaloids (Aconitine, Hypaconitine, Mesaconitine)

In a direct head-to-head MTT assay across three human cancer cell lines, chasmanine (compound 2) exhibited IC₅₀ values exceeding 1000 × 10⁻⁸ M (>10 µM) against HCT8 (colon), MCF7 (breast), and HePG2 (liver) cells, classifying it as essentially inactive. In stark contrast, the diester alkaloids aconitine (compound 1), hypaconitine (compound 6), and mesaconitine (compound 7) displayed potent cytotoxicity with IC₅₀ values ranging from 0.85 to 13.16 × 10⁻⁸ M across the same three cell lines [1]. The study authors explicitly concluded that the presence and quantity of ester groups govern cytotoxicity: C19-diterpenoid alkaloids bearing two ester groups (aconitine, hypaconitine, mesaconitine, deoxyaconitine, oxonitine, crassicauline A) were markedly stronger than chasmanine and senbusine A, which lack these ester substituents [1]. This greater than 100-fold differential in cytotoxic potency is a critical discriminator for researchers requiring either high-toxicity positive controls or low-background-cytotoxicity test compounds.

Cytotoxicity profiling Cancer pharmacology Structure-activity relationship

β₂-Adrenergic Receptor Binding Affinity: Chasmanine vs. Ephedrine and Salbutamol

Using immobilized β₂-AR stepwise frontal analysis chromatography, chasmanine was identified as a bioactive β₂-AR targeting compound from Mahuang-Fuzi-Xixin Decoction (MFXD) and its association constant (Ka) was quantitatively determined alongside reference ligands [1]. Chasmanine exhibited a Ka of (4.60±0.15)×10⁴ M⁻¹, which is 1.56-fold higher than that of ephedrine (Ka = (2.94±0.02)×10⁴ M⁻¹) and statistically comparable to the clinical β₂-agonist salbutamol (Ka = (4.75±0.28)×10⁴ M⁻¹) at the high-affinity binding site [1]. Molecular docking confirmed that chasmanine interacts with the same β₂-AR binding pocket involving key residues Asp113, Asn312, Phe289, Trp286, Tyr316, and Val114 [1]. Notably, aconitine, hypaconitine, and mesaconitine are not characterized as β₂-AR agonists; their primary mechanism involves voltage-gated sodium channel modulation [2], highlighting a mechanistic divergence within the aconitane class.

β₂-adrenoceptor pharmacology Asthma drug discovery Affinity chromatography

Insect Feeding Deterrent Potency: Chasmanine vs. Talatisamine, Karacoline, and Sachaconitine

In a bioassay-guided fractionation study of Aconitum episcopale root ethanol extract, chasmanine was directly compared with five co-isolated diterpenoid alkaloids for feeding deterrent activity against the red flour beetle (Tribolium castaneum), a major stored-product pest [1]. Chasmanine exhibited an EC₅₀ of 297.0 ppm, making it the most potent compound among the four active congeners tested: talatisamine (EC₅₀ = 342.8 ppm), karacoline (EC₅₀ = 395.3 ppm), and sachaconitine (EC₅₀ = 427.8 ppm) [1]. Two additional co-isolated alkaloids—yunaconitine (EC₅₀ = 653.4 ppm) and crassicauline A (EC₅₀ = 1134.5 ppm)—were substantially less active [1]. The 1.15-fold to 1.44-fold superiority of chasmanine over its closest structural analogs at equivalent purity establishes it as the preferred lead scaffold within this chemical series for antifeedant development.

Agricultural entomology Stored-product pest management Natural antifeedants

Acute Toxicity Safety Margin: Chasmanine vs. Vilmorrianine C and Acoforesticine in Mice

A 2025 study evaluating the toxicity and analgesic activity of Vilmorrianine C (VC) and its processing-derived transformation products provided direct intraperitoneal acute toxicity comparisons in mice [1]. Chasmanine—identified as a major transformation product of VC—exhibited a maximum tolerated dose of 67.15 mg/kg (i.p.), with no LD₅₀ determinable within the tested dose range, indicating substantially lower acute toxicity. In the same experimental system, VC showed an LD₅₀ of 3.5735 mg/kg and Acoforesticine (another transformation product) showed an LD₅₀ of 35.5050 mg/kg [1]. The maximum dose of chasmanine is 18.8-fold higher than the LD₅₀ of VC and 1.9-fold higher than that of Acoforesticine. Consistent with this, a separate authoritative review classifies chasmanine alongside kobusine as 'non-toxic' within the aconitum alkaloid family, in explicit contrast to the highly toxic aconitine, mesaconitine, and hypaconitine [2]. Notably, chasmanine demonstrated only a trend toward analgesic activity without reaching statistical significance, whereas VC and Acoforesticine showed significant analgesia—indicating that the processing-mediated conversion of VC to chasmanine preferentially attenuates toxicity rather than preserving efficacy [1].

Acute toxicity assessment Diterpenoid alkaloid safety Traditional medicine processing

Cardiotoxicity Structural Determinants: Chasmanine's Favorable Substituent Profile vs. Diester Alkaloids

A systematic cardiotoxicity study of twelve diterpenoid alkaloids isolated from Aconitum brachypodum, evaluated in a rat model with ECG monitoring, established that specific substituents on the aconitane skeleton govern cardiac toxicity [1]. The study confirmed that the 1-OH, 3-OH, 8-COCH₃ (acetyl), and 14-benzoyl groups increase cardiotoxicity, while the 6-OCH₃ (methoxy), N-CHO, and N=C groups reduce it [1]. Chasmanine possesses the cardiotoxicity-reducing 6-OCH₃ group and critically lacks both the 8-COCH₃ and 14-benzoyl ester groups that are present in aconitine, hypaconitine, and mesaconitine—the three alkaloids most strongly associated with clinical aconite poisoning [1][2]. This SAR-based classification is corroborated by the independent classification of chasmanine as 'non-toxic' in the diterpenoid alkaloid literature, whereas aconitine has a documented human minimal lethal dose of 3–6 mg [2].

Cardiotoxicity SAR Aconitane structure-toxicity relationships Cardiac safety pharmacology

Fe²⁺ Chelation Activity: A Unique Metal-Binding Property Not Reported for Diester Aconitum Alkaloids

Chasmanine has been characterized as an Fe²⁺ chelator with an IC₅₀ of 6.78 mg/L (approximately 15.0 µM, based on molecular weight 451.60 g/mol) in a cell-free in vitro assay . Iron chelation activity is a mechanistically distinct property from the sodium channel modulation and cytotoxicity that define the diester aconitum alkaloids (aconitine, hypaconitine, mesaconitine), for which Fe²⁺ chelation data have not been reported. This activity dimension may contribute to chasmanine's documented anti-inflammatory pharmacodynamic role in Heishunpian (HSP) formulations, where it was identified alongside hypaconitine and deoxyaconitine as a component showing positive correlation with HSP anti-inflammatory efficacy [1]. However, no direct head-to-head Fe²⁺ chelation data for comparator alkaloids in the same assay system are currently available, necessitating cautious interpretation of this differentiation axis.

Iron chelation Metal-binding natural products Oxidative stress modulation

Chasmanine Prioritized Application Scenarios Based on Verified Quantitative Differentiation


β₂-Adrenoceptor Agonist Lead Discovery and Respiratory Pharmacology

Chasmanine is mechanistically validated for β₂-AR-targeted drug discovery programs. Its association constant (Ka = 4.60×10⁴ M⁻¹) is statistically indistinguishable from the clinical β₂-agonist salbutamol (Ka = 4.75×10⁴ M⁻¹) and 1.56-fold superior to ephedrine [1]. Critically, chasmanine lacks the sodium channel activity and high cytotoxicity that characterize diester alkaloids, providing a cleaner pharmacological profile for receptor binding and functional cAMP signaling studies. Procurement of authenticated chasmanine—rather than undefined 'aconitum alkaloid mixtures'—is essential for reproducible β₂-AR target engagement experiments. Researchers should verify compound identity by NMR or MS and confirm purity ≥98% (HPLC) before initiating binding or functional assays.

Low-Cytotoxicity Structural Control for Cancer Cell Selectivity Studies

For oncology research requiring a C19-diterpenoid alkaloid with minimal background cytotoxicity, chasmanine—with IC₅₀ > 1000 × 10⁻⁸ M (>10 µM) against HCT8, MCF7, and HePG2 cell lines—serves as an appropriate negative control or scaffold for selectivity profiling [1]. This contrasts with aconitine (IC₅₀ = 0.85–8.12 × 10⁻⁸ M), hypaconitine (0.92–12.05), and mesaconitine (1.45–13.16), which potently inhibit growth across these lines [1]. Investigators comparing the activity of novel semi-synthetic derivatives should use chasmanine as the non-cytotoxic baseline to ensure that any observed potency originates from the introduced functionality rather than the aconitane core itself. Batch-specific cytotoxicity verification against the investigator's cell line of interest is recommended due to cell-type-dependent variation.

Botanical Insecticide Lead Optimization for Stored-Product Pest Control

Chasmanine is the most potent feeding deterrent among six co-occurring diterpenoid alkaloids from Aconitum episcopale, with an EC₅₀ of 297.0 ppm against Tribolium castaneum adults—outperforming talatisamine (342.8 ppm), karacoline (395.3 ppm), and sachaconitine (427.8 ppm) in the same bioassay [1]. For agrochemical discovery teams developing plant-derived antifeedants, chasmanine should be prioritized as the lead scaffold over its less potent congeners. Semi-synthetic derivatization at C-14 (e.g., palmitoyl-chasmanine analogs) has been shown to further modulate insect cell cytotoxicity in related scaffolds [2], suggesting a rational optimization path. Procurement specifications should include verified botanical source documentation (e.g., Aconitum species origin) to ensure compound identity and exclude co-eluting alkaloid contaminants.

In Vivo Safety Pharmacology Studies Requiring Wide Therapeutic Windows

With a maximum tolerated intraperitoneal dose of 67.15 mg/kg in mice—18.8-fold higher than the LD₅₀ of its precursor Vilmorrianine C (3.5735 mg/kg)—chasmanine is the appropriate choice for in vivo studies where a wide safety margin is required [1]. Its classification as 'non-toxic' alongside kobusine in the diterpenoid alkaloid literature [2] and its lack of cardiotoxicity-enhancing ester substituents (8-COCH₃, 14-benzoyl) [3] make it suitable for repeated-dosing protocols and cardiovascular safety pharmacology assessments where diester alkaloids are explicitly contraindicated due to proarrhythmic risk. Researchers should note that chasmanine's analgesic activity is limited to a non-significant trend, making it unsuitable as a positive control for pain models where significant analgesia is the required endpoint [1].

Quote Request

Request a Quote for Chasmanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.